molecular formula C14H16N2O2 B1529010 [5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine CAS No. 1803562-77-7

[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine

Cat. No.: B1529010
CAS No.: 1803562-77-7
M. Wt: 244.29 g/mol
InChI Key: ILUTVGBBKSMFIV-UHFFFAOYSA-N
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Description

[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is characterized by the presence of a benzyloxy group at the 5-position, a methoxy group at the 6-position, and a methanamine group at the 2-position of a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process involves the reaction of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with benzyloxy and methoxy groups, such as:

  • [2-(Benzyloxy)phenyl]methanamine
  • [5-(Benzyloxy)-3-methylpyridin-2-yl]methanamine

Uniqueness

[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

(6-methoxy-5-phenylmethoxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-17-14-13(8-7-12(9-15)16-14)18-10-11-5-3-2-4-6-11/h2-8H,9-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUTVGBBKSMFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)CN)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine
Reactant of Route 2
[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine
Reactant of Route 3
[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine
Reactant of Route 4
[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine
Reactant of Route 5
[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine
Reactant of Route 6
[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine

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